(2-Amino-5-ethylphenyl)boronic acid
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Overview
Description
(2-Amino-5-ethylphenyl)boronic acid is an organoboron compound that contains a boronic acid functional group attached to a phenyl ring substituted with an amino group and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-ethylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-amino-5-ethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of boronic acids often involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid. This method is scalable and can be adapted for the production of various boronic acid derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-ethylphenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The amino group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-Amino-5-ethylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2-Amino-5-ethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the aryl halide .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the amino and ethyl substituents.
(2-Amino-phenyl)boronic acid: Lacks the ethyl substituent.
(5-Ethylphenyl)boronic acid: Lacks the amino substituent
Uniqueness
(2-Amino-5-ethylphenyl)boronic acid is unique due to the presence of both amino and ethyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H12BNO2 |
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Molecular Weight |
165.00 g/mol |
IUPAC Name |
(2-amino-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2,10H2,1H3 |
InChI Key |
PBVUTPPXUYFHPK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)N)(O)O |
Origin of Product |
United States |
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